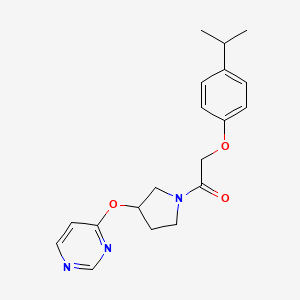
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone, also known as IPPE, is a novel chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. IPPE is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Reactivity and Coordination Properties
The coordination properties of related compounds, such as isopropylxanthate and pyridine-2-thiolate, toward metal moieties like Re(III) and Tc(III) have been explored. These studies reveal the potential of such compounds in developing new classes of Re/Tc complexes for radiopharmaceutical applications, emphasizing their stability and reactivity which could be extrapolated to the compound (N. Salvarese et al., 2015).
Synthesis of Pyrrolidines and Polyimides
The stereospecific synthesis of pyrrolidines using 1,3-dipolar cycloadditions presents an interesting aspect of research involving pyrrolidine derivatives. This methodology could be applied to the synthesis of compounds related to "2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone," offering insights into their potential applications in organic synthesis and medicinal chemistry (Guillermo A Oliveira Udry et al., 2014). Additionally, the development of novel polyimides from pyridine-bridged aromatic dianhydrides showcases the compound's role in creating materials with desirable thermal and mechanical properties, which could extend to the field of polymer science and engineering (Xiaolong Wang et al., 2006).
Antimicrobial and Anti-inflammatory Applications
The synthesis of new pyrimidinone and oxazinone derivatives fused with thiophene rings, using 2-chloro-6-ethoxy-4-acetylpyridine, has shown promising antimicrobial properties. These findings suggest the potential use of "2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone" derivatives in developing antimicrobial agents (A. Hossan et al., 2012). Furthermore, the creation of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon opens avenues for anti-inflammatory drug development, highlighting the compound's relevance in pharmaceutical research (A. Amr et al., 2007).
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14(2)15-3-5-16(6-4-15)24-12-19(23)22-10-8-17(11-22)25-18-7-9-20-13-21-18/h3-7,9,13-14,17H,8,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYODUIXRNOZTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

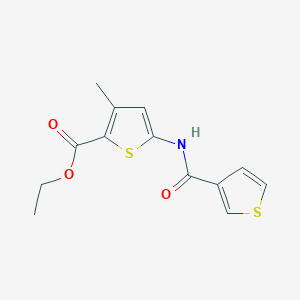


![N-[2-(trifluoromethyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2382404.png)
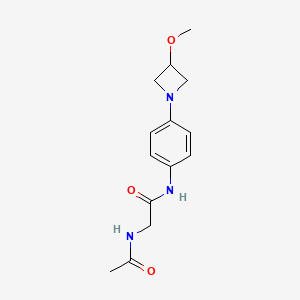
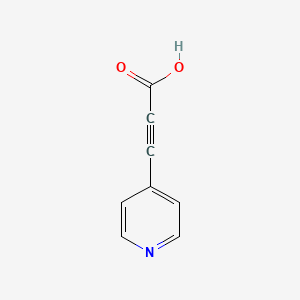
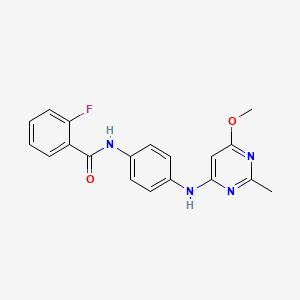


![1-[(3-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2382414.png)
![5-Isopropyl-7-(4-(2-methylallyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2382416.png)
![N-(3-(dimethylamino)propyl)-3,4,5-trimethoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2382417.png)
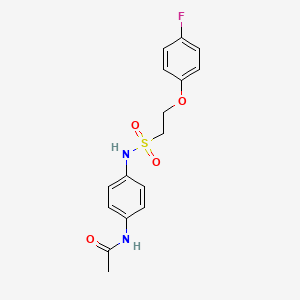
![7-(4-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2382423.png)